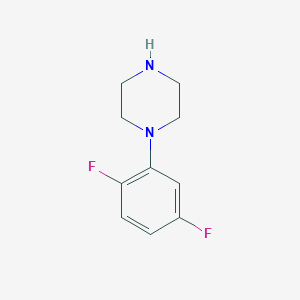

1-(2,5-Difluorophenyl)piperazine

Description

The Piperazine (B1678402) Scaffold as a Privileged Structure in Drug Discovery

The piperazine moiety is widely recognized as a "privileged scaffold" in the field of drug design. nih.govresearchgate.netresearchgate.net This designation stems from its frequent appearance in a diverse array of biologically active compounds, including numerous drugs approved by the FDA. nih.govresearchgate.net The unique physicochemical properties of piperazine, such as its solubility, basicity, and conformational flexibility, make it a valuable tool for medicinal chemists seeking to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.govresearchgate.net The two nitrogen atoms within the piperazine ring provide opportunities for various chemical modifications, allowing for the fine-tuning of a molecule's properties to enhance its therapeutic efficacy. tandfonline.com

Chemical Diversity and Therapeutic Versatility of Piperazine-Containing Compounds

The versatility of the piperazine scaffold is evident in the broad spectrum of therapeutic areas where its derivatives have shown significant activity. tandfonline.comnih.gov Piperazine-containing compounds have been developed as antibacterial, antifungal, antidepressant, and antipsychotic agents. researchgate.netresearchgate.netnih.gov Furthermore, they have been investigated for their potential in treating cancer, parasitic infections, and neurodegenerative diseases. tandfonline.comresearchgate.netresearchgate.netcapes.gov.br This remarkable chemical diversity and therapeutic versatility underscore the importance of the piperazine ring as a core structural element in the design and discovery of novel drugs. researchgate.netresearchgate.net

Significance of Arylpiperazine Moieties in Pharmacophore Design

A particularly important subclass of piperazine derivatives is the arylpiperazines, where a phenyl group or other aromatic system is attached to one of the piperazine nitrogens. This structural motif is a key pharmacophore in many centrally acting drugs, particularly those targeting serotonin (B10506) and dopamine (B1211576) receptors. nih.govmdpi.com The arylpiperazine moiety often plays a crucial role in the binding of a ligand to its receptor, with the aromatic ring participating in key interactions, such as π-π stacking or hydrophobic interactions, within the receptor's binding pocket. mdpi.com The nature and substitution pattern of the aryl group can significantly influence the compound's affinity and selectivity for different receptor subtypes. nih.gov

Overview of Fluorine Substitution in Pharmaceutical Agents

The Compound in Focus: 1-(2,5-Difluorophenyl)piperazine

This article will now shift its focus to a specific arylpiperazine derivative, this compound. This compound incorporates both the privileged piperazine scaffold and the strategic use of fluorine substitution, making it a subject of interest in medicinal chemistry research.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,5-difluorophenyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2N2/c11-8-1-2-9(12)10(7-8)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWQMPOXIMTYXHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC(=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 2,5 Difluorophenyl Piperazine

Synthetic Routes for the Preparation of 1-(2,5-Difluorophenyl)piperazine

The construction of the this compound scaffold can be achieved through several established synthetic strategies for N-arylpiperazines. These methods primarily involve either forming the piperazine (B1678402) ring onto a pre-existing aniline (B41778) precursor or coupling a pre-formed piperazine ring with an appropriate aryl electrophile.

Precursor-Based Approaches for Arylpiperazines

Precursor-based approaches traditionally involve building the piperazine ring from an aniline derivative. A common method is the reaction of a substituted aniline with bis(2-chloroethyl)amine (B1207034). wikipedia.orgorganic-chemistry.org In the context of this compound, this would involve the cyclization of 2,5-difluoroaniline (B146615) with bis(2-chloroethyl)amine hydrochloride, typically at elevated temperatures. wikipedia.orgrsc.org This method, while direct, often requires harsh conditions and can be complicated by the cost and availability of the aniline precursor. nih.gov

Modern precursor strategies also include the use of N-aryl-1,4-diazabicyclo[2.2.2]octane (DABCO) salts, which can act as precursors for 1,4-disubstituted piperazines. mdpi.com

Cyclization Reactions in Arylpiperazine Synthesis

Cyclization reactions are fundamental to forming the piperazine core. One classical approach is the Dieckmann cyclization, which can be used to form piperazine-2,5-diones that can be subsequently reduced to the corresponding piperazines. mdpi.comresearchgate.net Another significant method involves the reaction of an aniline, such as 2,5-difluoroaniline, with a diethanolamine (B148213) derivative that has been activated, for instance, by conversion to a bis-tosylate. The reaction of N,O,O'-tris(toluene-p-sulfonyl)bis(2-hydroxyethyl)amine with an aniline provides an efficient route to N,N'-disubstituted piperazines. organic-chemistry.org This approach has been successfully applied to the synthesis of fluorophenylpiperazine derivatives. organic-chemistry.org

A general scheme for this type of cyclization is the reaction of an aniline with bis(2-chloroethyl)amine hydrochloride in a high-boiling solvent like N,N-dimethylformamide (DMF). organic-chemistry.orgrsc.org

Table 1: Representative Cyclization Reaction for Arylpiperazine Synthesis

| Starting Material 1 | Starting Material 2 | Conditions | Product Class | Reference |

| Substituted Aniline | Bis(2-chloroethyl)amine hydrochloride | High Temperature (e.g., 110-130°C), Solvent (e.g., DMF) | N-Arylpiperazine | wikipedia.orgorganic-chemistry.org |

| N-Aryl-N-(2-hydroxyethyl)aminoethyl Tosylate | Base | Intramolecular Cyclization | N-Arylpiperazine | organic-chemistry.org |

Condensation Reactions Utilizing Halogenated Aryl Precursors

The formation of the C-N bond between the aryl ring and the piperazine nitrogen is frequently accomplished through condensation reactions, most notably via nucleophilic aromatic substitution (SNAr). This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups. mdpi.comnih.gov For the synthesis of this compound, a highly electron-deficient aryl precursor like 1,2,4-trifluorobenzene (B1293510) is an ideal starting material. The fluorine atom at the C-1 position is activated for substitution by the two other fluorine atoms. The reaction proceeds by the nucleophilic attack of piperazine on 1,2,4-trifluorobenzene.

The reactivity order for the leaving group in SNAr reactions is typically F > Cl > Br > I, which is opposite to that in SN2 reactions, because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. nih.govgoogleapis.com A patent for the synthesis of the related drug vortioxetine (B1682262) describes a similar SNAr reaction where 1,2-difluorobenzene (B135520) is reacted with a thiophenol nucleophile, followed by a second SNAr reaction with piperazine at the remaining fluorine-substituted carbon. researchgate.net

Table 2: Nucleophilic Aromatic Substitution for this compound Synthesis

| Aryl Precursor | Nucleophile | Conditions | Product | Reference |

| 1,2,4-Trifluorobenzene | Piperazine | Base (e.g., K₂CO₃), Solvent (e.g., DMSO, DMF), Heat | This compound | researchgate.netresearchgate.net |

| 1-Chloro-2,5-difluorobenzene | Piperazine | Base (e.g., K₂CO₃), Solvent (e.g., DMSO, DMF), Heat | This compound | mdpi.com |

Palladium-Catalyzed Methodologies for Arylpiperazine Formation

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent one of the most versatile and widely used methods for forming C-N bonds. wikipedia.orgnih.gov This reaction allows for the coupling of an aryl halide or triflate with an amine, such as piperazine. To synthesize this compound, an appropriate precursor would be an aryl halide like 1-bromo-2,5-difluorobenzene or 1-chloro-2,5-difluorobenzene, which is reacted with piperazine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgnih.gov

The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) often providing high yields and accommodating a broad range of substrates. nih.gov The reaction is typically carried out using a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or a milder inorganic base like cesium carbonate (Cs₂CO₃) in an inert solvent like toluene (B28343) or dioxane. nih.govnih.gov Recent advancements have led to highly efficient catalyst systems that allow these reactions to proceed under aerobic conditions and in short reaction times. nih.govresearchgate.net

Table 3: Typical Buchwald-Hartwig Reaction Conditions

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temperature | Reference |

| 1-Bromo-2,5-difluorobenzene | Piperazine | Pd₂(dba)₃ / Biarylphosphine Ligand | NaOtBu or Cs₂CO₃ | Toluene, Dioxane | 80-110°C | wikipedia.orgnih.gov |

| Aryl Chloride | Piperazine | Pd(OAc)₂ / Biarylphosphine Ligand | K₃PO₄ or Cs₂CO₃ | DMF, DMSO | 100-140°C | nih.govnih.gov |

Derivatization Strategies Employing this compound as a Building Block

Once synthesized, this compound serves as a versatile scaffold for further chemical modification. The secondary amine of the piperazine ring is a nucleophilic handle that can be readily functionalized to introduce a wide variety of side chains, leading to libraries of compounds for biological screening.

Nucleophilic Substitution Reactions for Side Chain Elaboration

The most common derivatization strategy is the N-alkylation of the secondary amine via nucleophilic substitution. This involves reacting this compound with an electrophile, typically an alkyl halide (e.g., chloride, bromide, or iodide) or a sulfonate ester (e.g., mesylate or tosylate), in the presence of a base. mdpi.comresearchgate.net The base, such as potassium carbonate or triethylamine, neutralizes the acid formed during the reaction.

A significant challenge in this reaction is controlling the selectivity between mono-alkylation and the formation of quaternary ammonium (B1175870) salts. researchgate.net Using a large excess of the piperazine starting material can favor mono-alkylation, although this is not always practical. Alternatively, protecting the secondary amine, for example with a Boc group, performing the desired reaction, and then deprotecting is a common strategy to ensure clean mono-functionalization. nih.gov These reactions are fundamental in drug discovery, as exemplified by the synthesis of various kinase inhibitors and receptor modulators. mdpi.com

Table 4: Derivatization of this compound via Nucleophilic Substitution

| Electrophile | Base | Solvent | Product Type | Reference |

| Alkyl Halide (R-X) | K₂CO₃, Et₃N | Acetonitrile (B52724), DMF | N-Alkyl-N'-(2,5-difluorophenyl)piperazine | mdpi.comresearchgate.net |

| Chloroalkyl Derivative | DBU | Toluene | N-Substituted-N'-(2,5-difluorophenyl)piperazine | |

| 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one | K₂CO₃ | DMF | Flibanserin Analogue | mdpi.com |

Synthetic Pathways to Specific Analogs (e.g., spiro-decane derivatives)

The synthesis of spiro-decane derivatives incorporating the this compound moiety has been a subject of interest. These complex structures are often pursued for their potential as selective receptor antagonists.

One notable synthetic route involves the creation of fluoro analogues of 8-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione. nih.gov While this specific example does not start with this compound, the general methodology for creating spiro[4.5]decane structures is relevant. These syntheses often involve multi-step sequences, beginning with the construction of the spirocyclic core, followed by the introduction of the piperazine fragment. mdpi.com

For instance, the synthesis of 2-amino-spiro[4.5]decane-6-ones has been achieved through methods like the intramolecular Schmidt reaction of ketones and alkyl azides. mdpi.com More contemporary approaches utilize photocatalysis and organocatalysis for the [3+2] cycloaddition of cyclopropylamines with olefins, offering a diastereoselective pathway to spiro[4.5]decane derivatives under mild conditions. mdpi.com Another strategy involves the iron-catalyzed trifluoromethylation of unactivated alkenes coupled with phenol (B47542) dearomatizing spirocyclization to construct trifluoromethylated spirocarbocycles. researchgate.net

Once the spiro[4.5]decane core is established, the this compound unit can be introduced through nucleophilic substitution reactions. Typically, this involves the reaction of a suitable electrophile on the spiro-decane scaffold with the secondary amine of the piperazine.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is paramount to ensure high yields and purity of the desired products. The synthesis of piperazine derivatives can be influenced by several factors, including the choice of catalyst, solvent, temperature, and reaction time.

In the synthesis of piperazine itself, various catalytic systems have been explored. For example, the use of a Cu-Ni-Cr catalyst in the reaction of ethylene (B1197577) glycol with ammonia (B1221849) has been reported to produce piperazine with a yield of 31% under high pressure and temperature. researchgate.net Another study showed that using a catalyst composed of Ni and Cu on a SiO2 support resulted in a piperazine selectivity of 59.6–61.3% and a yield of 38.7–47.8%. researchgate.net The modification of ZSM-5 zeolite with KCl, NiO, and ZnO has also been investigated as a catalyst system. researchgate.net

When synthesizing derivatives of this compound, such as the spiro-decane analogs, the optimization of the coupling reaction is critical. This often involves screening different bases, solvents, and temperatures to maximize the yield and minimize the formation of side products. For instance, in the synthesis of 1,2-benzothiazine derivatives, alkylation with various phenylpiperazine side chains resulted in yields ranging from 32% to 67%, highlighting the impact of the specific reactants on the reaction outcome. nih.gov

The table below summarizes various catalytic systems and their reported yields for piperazine synthesis, which can provide insights into optimizing the synthesis of its derivatives.

| Catalyst System | Reactants | Temperature (°C) | Pressure (MPa) | Yield (%) | Reference |

| Cu-Ni-Cr | Ethylene Glycol, Ammonia | 242–248 | 20.4 | 31 | researchgate.net |

| (40–50%) Ni and (10–15%) Cu/SiO | Monoethanolamine | - | - | 38.7–47.8 | researchgate.net |

| 20% Co/H-ZSM-5 | Monoethanolamine | - | - | 35 | researchgate.net |

| NaSO (5-30 wt%) | - | ~210 | 11.8 | 70 | researchgate.net |

Spectroscopic and Chromatographic Methods for Structural Confirmation and Purity Assessment

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous structural confirmation and purity assessment of this compound and its derivatives.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure.

¹H NMR: The ¹H NMR spectrum provides information about the number and chemical environment of protons. For piperazine derivatives, characteristic signals are observed for the protons on the piperazine ring and the aromatic protons of the 2,5-difluorophenyl group. nih.govscispace.com For instance, in the ¹H NMR spectrum of 1-(4-chlorophenyl)piperazine, the aromatic protons appear as distinct multiplets in the range of 6.91-7.23 ppm. scispace.com

¹³C NMR: The ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts of the carbon atoms in the piperazine ring and the difluorophenyl ring provide further structural confirmation. nih.govlew.ro

¹⁹F NMR: For fluorinated compounds like this compound, ¹⁹F NMR is particularly informative. It provides direct evidence for the presence and chemical environment of the fluorine atoms on the phenyl ring. nih.gov

The following table presents typical ¹H NMR chemical shifts for protons in a related piperazine derivative, 1-(4-chlorophenyl)piperazine, which can serve as a reference. scispace.com

| Atom | Chemical Shift (ppm) |

| H19 | 7.23 |

| H21 | 7.21 |

| H23 | 6.93 |

| H24 | 6.91 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which allows for the calculation of its elemental composition. nih.gov This technique is crucial for confirming the identity of newly synthesized compounds. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. researchgate.net

Chromatographic Purification Techniques (e.g., Column Chromatography, Preparative TLC)

Chromatographic techniques are indispensable for the purification of synthesized compounds.

Column Chromatography: This is a widely used method for separating compounds based on their differential adsorption on a stationary phase. It is often employed to isolate the desired product from a reaction mixture. csu.edu.au

Preparative Thin-Layer Chromatography (TLC): Preparative TLC is another technique used for purification, particularly for smaller quantities of material.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for assessing the purity of a compound. nih.govgoogle.com It can also be used for preparative purposes to obtain highly pure samples. Various HPLC methods have been developed for the analysis of piperazine derivatives, often utilizing a C18 column and a mobile phase consisting of acetonitrile and a buffer solution. nih.govgoogle.com

Structure Activity Relationship Sar Studies of 1 2,5 Difluorophenyl Piperazine Derivatives

Influence of the 2,5-Difluorophenyl Substitution Pattern on Biological Activity

The substitution pattern on the phenyl ring is a key determinant of the pharmacological profile of arylpiperazine compounds. The electronic effects and spatial arrangement of substituents like fluorine atoms can drastically alter how the molecule interacts with its biological target.

The precise positioning of the fluorine atoms on the phenyl ring of arylpiperazine derivatives significantly impacts their receptor binding affinity and selectivity. Studies on regioisomers, where substituents are moved to different positions on the aromatic ring, demonstrate that even minor structural shifts can lead to vastly different pharmacological outcomes. For instance, research on a series of arylpiperazine salicylamide (B354443) ligands targeting the serotonin (B10506) 5-HT1A receptor revealed that the ortho, meta, and para isomers exhibit distinct binding affinities. acs.org The meta isomer was identified as the most potent ligand, suggesting that the specific spatial orientation of the substituent relative to the piperazine (B1678402) linker is crucial for optimal interaction with the receptor binding pocket. acs.org The overlay of the molecular structures of these isomers shows that while the piperazine ring can maintain a similar conformation, the "head" and "tail" of the molecules are oriented very differently, which affects intermolecular interactions and receptor docking. acs.org

The synthesis of various positional isomers, such as 3,5-difluorophenyl derivatives, allows for a systematic exploration of the chemical space to identify the most favorable substitution pattern for a given biological target. acs.org This empirical approach is fundamental to SAR, as predicting the ideal isomeric form remains a significant challenge.

The biological activity of the 2,5-difluoro substitution is often benchmarked against other halogenated patterns to understand the role of the halogen's nature, size, and electronic properties. Arylpiperazine derivatives used in clinical applications include compounds with chlorophenyl (e.g., trazodone), dichlorophenyl (e.g., aripiprazole), and single fluorophenyl substitutions. tandfonline.comnih.gov

The following table summarizes examples of different halogenated arylpiperazine cores and their associated parent compounds.

| Halogenated Arylpiperazine Core | Example Parent Compound |

| 1-(2,5-Difluorophenyl)piperazine | Experimental Derivatives |

| 1-(2-Chlorophenyl)piperazine | Trazodone, Nefazodone |

| 1-(2,3-Dichlorophenyl)piperazine | Aripiprazole |

| 1-(2-Fluorophenyl)piperazine | Experimental Derivatives tandfonline.comnih.gov |

| 1-(4-Fluorophenyl)piperazine | Experimental Derivatives tandfonline.comnih.gov |

Impact of Piperazine Ring Modifications on Pharmacological Profile

Substituents on the second nitrogen atom (N4) of the piperazine ring are pivotal for biological activity. SAR studies have consistently shown that the nature of this substituent dictates the compound's potency and efficacy. nih.gov For instance, in a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, modifying the substituent at the N1 position (equivalent to the N4 position in the context of 1-arylpiperazines) led to compounds with potent analgesic activity. nih.gov

Research into opioid ligands demonstrated that the N-1 nitrogen atom in certain piperazine derivatives was essential for narcotic antagonist activity, while the N-4 nitrogen was key for expressing µ-opioid agonist activity. nih.gov This illustrates how the two nitrogen atoms can play distinct roles in receptor interaction. The N-1 nitrogen of the piperazine can be functionalized to introduce hydrogen bond acceptors and hydrophobic groups, which can form critical interactions within the binding site. tandfonline.comnih.gov In some cases, even a simple methyl group on the N4 nitrogen can be sufficient for high activity. researchgate.net However, replacing the piperazine ring entirely with a different heterocyclic system, such as morpholine (B109124) or pyrrolidine, often leads to a significant decrease in activity, highlighting the structural importance of the piperazine core. tandfonline.comnih.govnih.gov

The piperazine moiety is frequently incorporated into drug candidates to improve their pharmacokinetic properties. nih.gov The two nitrogen atoms are basic and can be protonated at physiological pH, which increases water solubility and can play a crucial role in bioavailability. tandfonline.comnih.gov Maintaining a balance between lipophilicity (which aids membrane crossing) and hydrophilicity (which aids solubility) is a primary goal in drug design.

Role of Linker Chemistry in Ligand-Receptor Interactions

In many this compound derivatives, the piperazine acts as a scaffold connecting the difluorophenyl headgroup to another pharmacophoric element via a chemical linker. The nature of this linker—its length, rigidity, and chemical composition—is crucial for positioning the two ends of the molecule correctly for optimal interaction with the receptor. nih.gov

The design of the linker influences the distance and geometry between the key binding moieties, which in turn affects the efficacy and selectivity of the compound. nih.gov For example, in the development of highly selective D3 dopamine (B1211576) receptor agonists, a structure-activity relationship study was conducted on a series of molecules where a piperazine unit linked a tetrahydrobenzothiazole group to an indole (B1671886) moiety. medchemexpress.com Modifications to this linker system led to the development of compounds with exceptionally high selectivity for the D3 receptor over the D2 receptor. medchemexpress.com

The table below provides examples of linker types used in various piperazine-containing compounds.

| Linker Type | Connecting Groups | Key Feature | Reference |

| Propoxy | Piperazine and Benzamide | Flexible alkyl chain | acs.org |

| Propionamide | Piperidine (B6355638) and Phenyl | Amide functionality | researchgate.net |

| Ethyl | Piperazine and Tetrahydrobenzothiazole | Short, flexible alkyl chain | medchemexpress.com |

| Amide/Triazole | Piperazine and other moieties | Alters pKa and rigidity | nih.gov |

Criticality of Specific Linker Groups (e.g., Carboxamide Linkers) for Receptor Selectivity

The linker connecting the arylpiperazine core to a terminal pharmacophore group plays a pivotal role in determining receptor affinity and selectivity. The carboxamide linker, in particular, has been identified as a crucial element for achieving high selectivity for certain receptor subtypes.

Research into a series of N-(4-(4-arylpiperazin-1-yl)butyl)aryl carboxamides as dopamine D3 receptor (D3R) ligands has underscored the significance of the amide group. nih.gov Studies demonstrated that the carbonyl group within the linker is essential for high-affinity binding to the D3R and provides a clear point of distinction between the structure-activity relationships at D3R and the closely related D2R. nih.govnih.gov When the carboxamide function was replaced with a tertiary methyleneamine, preserving the linker length, a dramatic reduction in D3R binding affinity by over 100-fold was observed, while the affinity for D2R remained largely unaffected. nih.govnih.gov For instance, replacing the carboxamide in a potent D3R-selective compound (Kᵢ = 2.6 nM) with a methyleneamine linker resulted in a 150-fold decrease in D3R affinity (Kᵢ = 393 nM), effectively eliminating its subtype selectivity. nih.gov This suggests that the amide's carbonyl group is a key interaction point within the D3R binding pocket, possibly with the second extracellular (E2) loop, which is a region of divergence between D2 and D3 receptors. nih.govnih.gov

Similarly, a series of N-arylpiperazine-1-carboxamide derivatives were synthesized and evaluated as androgen receptor (AR) antagonists. nih.govsigmaaldrich.com Within this class, a compound featuring a difluorophenyl group, trans-N-4-[4-cyano-3-(trifluoromethyl)phenyl]-N-(2,4-difluorophenyl)-2,5-dimethylpiperazine-1-carboxamide, was identified as a potent AR antagonist, highlighting the effectiveness of the carboxamide linker in this scaffold. nih.gov

| Compound | Linker Type | D3R Kᵢ (nM) | D2R Kᵢ (nM) | D2R/D3R Selectivity |

|---|---|---|---|---|

| 8j | Carboxamide | 2.6 | 4260 | 1640 |

| 15b | Methyleneamine | 393 | 1970 | 5 |

Bioisosteric Replacements and Their Effects on Activity

Bioisosteric replacement is a fundamental strategy in medicinal chemistry to optimize lead compounds by substituting a functional group with another that has similar physical or chemical properties, with the goal of enhancing potency, improving metabolic stability, or altering selectivity. acs.orgnih.gov The amide bond, while a common feature in many drugs, is often susceptible to metabolic degradation by proteases. nih.gov Consequently, its replacement with more stable bioisosteres is a widely used approach. nih.govmagtech.com.cn

Common bioisosteric replacements for the amide group include various five-membered heterocyclic rings such as 1,2,3-triazoles, oxadiazoles, and imidazoles. nih.govdrughunter.comcambridgemedchemconsulting.com These heterocycles can mimic the planarity and dipole moment of the trans-amide bond while being resistant to enzymatic cleavage. nih.govcambridgemedchemconsulting.com

1,2,3-Triazoles : These are considered excellent nonclassical bioisosteres and are resistant to hydrolysis, oxidation, and enzymatic cleavage. cambridgemedchemconsulting.com

Oxadiazoles : The 1,2,4- and 1,3,4-isomers are frequently used as amide replacements. They can improve metabolic stability, membrane permeability, and bioavailability. nih.govcambridgemedchemconsulting.com For example, the replacement of a labile ester with an oxadiazole in a series of compounds led to modulators with high metabolic stability. cambridgemedchemconsulting.com

Sulfonamides : While sulfonamides have been used as amide bioisosteres to improve metabolic stability, they can sometimes introduce issues with solubility. cambridgemedchemconsulting.com

The choice of a bioisostere is highly context-dependent, as the substitution can lead to favorable or detrimental changes in biological activity by altering electronic distribution, polarity, and hydrogen bonding capacity. acs.orgdrughunter.com

| Bioisostere | General Properties |

|---|---|

| 1,2,3-Triazole | Metabolically stable, resistant to hydrolysis and oxidation. |

| Oxadiazole (1,2,4- and 1,3,4-) | Can improve metabolic stability and membrane permeability; mimics planarity of amide. |

| Tetrazole | Often used as a carboxylic acid bioisostere, can be highly acidic. drughunter.com |

| Fluoroalkenes | Can mimic the geometry and electronics of the amide bond. |

| Sulfonamide | Can improve metabolic stability but may decrease solubility. cambridgemedchemconsulting.com |

General SAR Principles for Arylpiperazine Pharmacophores

The arylpiperazine scaffold is a versatile template for designing ligands targeting aminergic G protein-coupled receptors (GPCRs). mdpi.comnih.gov Decades of research have established several general structure-activity relationship principles for this pharmacophore.

Core Interactions : The arylpiperazine moiety typically engages in two key interactions within the binding pocket of aminergic GPCRs. The protonated nitrogen atom (at physiological pH) of the piperazine ring forms an ionic bond with the highly conserved carboxylic oxygen of an aspartate residue (Asp3.32). mdpi.com Simultaneously, the aromatic ring of the arylpiperazine participates in a CH–π or π–π stacking interaction with an aromatic residue, often a phenylalanine (e.g., Phe6.52). mdpi.com

Aryl Ring Substitution : The nature and position of substituents on the aryl ring significantly modulate affinity and selectivity. For instance, in a series of 5-arylidenehydantoin derivatives targeting α1-adrenoceptors, the substitution pattern on a terminal benzylidene moiety drastically influenced affinity. The order of potency was found to be 3,4-dimethoxy > 2,4-dimethoxy > 4-chloro > 2,3-dimethoxy. nih.gov Similarly, for dopamine D3/D2 receptor ligands, substituting the phenylpiperazine ring with groups like 2-methoxy or 2,3-dichloro was crucial for achieving high affinity and selectivity. nih.govnih.gov The introduction of an additional fluorine atom at the ortho position on a phenyl ring has also been noted as potentially important for in vivo activity in some series. mdpi.com

| Compound | Substituent on 5-Arylidene Fragment | Arylpiperazine Moiety | α1-Adrenoceptor Affinity (Kᵢ, nM) |

|---|---|---|---|

| 13a | 3,4-dimethoxy | 2-methoxyphenylpiperazine | 40 |

| 14a | 2,4-dimethoxy | 2-methoxyphenylpiperazine | 62 |

| 10a | 4-chloro | 2-methoxyphenylpiperazine | 73 |

| 15a | 2,3-dimethoxy | 2-methoxyphenylpiperazine | 140 |

| 5a | H (unsubstituted) | 2-methoxyphenylpiperazine | 220 |

Pharmacological Targets and Mechanisms of Action

Neurotransmitter Receptor Interactions

Arylpiperazines are well-recognized for their interactions with serotonin (B10506) and dopamine (B1211576) receptors, and many also exhibit affinity for adrenergic receptors.

Table 1: Illustrative Serotonin Receptor Affinities of Representative Arylpiperazine Derivatives

| Compound | 5-HT₁A (Ki, nM) | 5-HT₂A (Ki, nM) | 5-HT₇ (Ki, nM) |

| 1-(2-Methoxyphenyl)piperazine | High | Moderate | Moderate |

| 1-(2,3-Dichlorophenyl)piperazine | High | High | Moderate |

| Aripiprazole | 5.6 | 3.4 | 10.3 |

This table presents data for illustrative compounds to demonstrate the general affinity profile of the arylpiperazine class and is not representative of 1-(2,5-Difluorophenyl)piperazine for which specific data is not available.

Dopamine receptors, particularly the D₂-like family (D₂, D₃, and D₄), are another important target for arylpiperazines. The interaction with these receptors is a key feature of many antipsychotic drugs. The substitution pattern on the phenyl ring plays a crucial role in determining the affinity and selectivity for dopamine receptor subtypes. For example, some arylpiperazine derivatives exhibit high affinity for the D₄ receptor.

Table 2: Illustrative Dopamine Receptor Affinities of Representative Arylpiperazine Derivatives

| Compound | D₂ (Ki, nM) | D₃ (Ki, nM) | D₄ (Ki, nM) |

| Aripiprazole | 0.34 | 0.8 | 44 |

| Clozapine | 120 | 24 | 9 |

This table presents data for illustrative compounds to demonstrate the general affinity profile of the arylpiperazine class and is not representative of this compound for which specific data is not available.

Certain arylpiperazine derivatives have been shown to act as antagonists at adrenergic receptors, particularly the α₁-adrenergic subtypes. Quantitative structure-activity relationship (QSAR) studies on spiroethyl phenyl(substituted)piperazine derivatives have indicated that specific substitutions on the phenyl ring are advantageous for increasing binding affinity at the α₁d-adrenergic receptor. nih.gov While specific data for this compound is lacking, the presence of difluoro substituents could influence its affinity for this receptor.

The GABAergic system, the primary inhibitory neurotransmitter system in the brain, can also be modulated by piperazine (B1678402) derivatives. Research has demonstrated that some piperazine compounds can act as antagonists at the human α₁β₂γ₂ GABAᴀ receptor. drugbank.com For example, chlorophenylpiperazines have been identified as potent GABAᴀ receptor antagonists. drugbank.com This suggests that halogenated phenylpiperazines, which would include this compound, may possess the ability to modulate GABAergic transmission through direct receptor interaction. However, specific studies on the interaction of this compound with the GABAᴀ receptor or its benzodiazepine (B76468) binding site have not been reported.

Currently, there is no available scientific literature that specifically investigates the interaction of this compound with nicotinic acetylcholine (B1216132) receptors or its modulation of nicotinic pathways.

Enzyme Modulation and Other Molecular Targets

The potential for this compound to modulate the activity of various enzymes has not been extensively explored in published research. The arylpiperazine scaffold can be found in compounds that inhibit certain enzymes, but specific data for this particular difluorinated derivative is not available.

Transient Receptor Potential Cation Channels (e.g., TRPC6)

Transient Receptor Potential Canonical 6 (TRPC6) channels are non-selective cation channels that have been identified as a potential drug target for various pathologies. nih.gov Activation of TRPC6 is linked to a range of biological functions. nih.gov While direct studies on this compound's effect on TRPC6 are not extensively detailed in the provided results, the broader class of piperazine derivatives has been investigated for their interactions with ion channels. Pharmacological and genetic inhibition of TRPC6 can interrupt its signaling cascade. nih.gov For instance, certain compounds have been shown to block hyperforin-stimulated TRPC6 channel signaling. nih.gov The role of TRPC6 in intestinal inflammation and its potential modulation by therapeutic agents is an area of active research. nih.gov

Microtubule Targeting and Depolymerization

Several kinase inhibitors have been found to possess the unexpected ability to disrupt microtubule organization by directly binding to tubulin, leading to microtubule depolymerization. nih.gov This dual activity can induce mitotic arrest and apoptosis, effects that are particularly toxic to cancer cells. nih.gov While the direct action of this compound on microtubules is not explicitly stated, the broader class of piperazine derivatives has been associated with anti-cancer effects that can involve microtubule disruption. nih.govnih.gov The development of new synthetic inhibitors of microtubule depolymerization is an ongoing area of research with therapeutic potential. nih.gov

Inflammatory Cytokine Inhibition (e.g., TNF-α, IL-10)

Phenylpiperazine derivatives have been synthesized and identified as dual cytokine regulators, capable of suppressing the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) while augmenting the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.gov This dual action suggests potential therapeutic applications in TNF-α associated diseases. nih.gov The inhibition of TNF-α can lead to a cascade of anti-inflammatory effects, including the reduction of other pro-inflammatory cytokines like IL-1 and IL-6. mdpi.com Conversely, IL-10 plays a crucial role in suppressing inflammatory responses, although its mechanism of TNF-α suppression may be independent of its ability to inhibit NF-κB activity. nih.gov The synergistic action of cytokines like IFN-γ and TNF-α can induce the production of pro-inflammatory mediators, highlighting the complex interplay of these signaling molecules in inflammation. mdpi.com

General Enzyme Inhibition and Receptor Binding Mechanisms

N-Phenylpiperazine derivatives are known to interact with a variety of receptors and enzymes. They are widely used as clinical drugs for cardiovascular diseases by mediating the signal pathway of α1-adrenoceptors. rsc.org Molecular docking studies have revealed that the binding of N-phenylpiperazine derivatives to the α1A-adrenoceptor is driven by the formation of hydrogen bonds and electrostatic forces. rsc.org The arylpiperazine structure is a key pharmacophore for a range of compounds targeting different receptors, including serotonin and dopamine receptors. nih.govmdpi.com For instance, certain arylpiperazine derivatives have shown high affinity for the D3 dopamine receptor. mdpi.com The piperazine ring is also a crucial structural element for dual affinity at histamine (B1213489) H3 and sigma-1 receptors. nih.gov

Cellular Pathway Modulation

The interaction of this compound and related compounds with various cellular targets ultimately leads to the modulation of critical cellular pathways, including those governing cell survival and death.

Influence on Cell Proliferation and Apoptosis

Derivatives of piperazine have demonstrated significant anti-proliferative and apoptotic activities in various cancer cell lines. researchgate.nete-century.us For instance, novel sulfamethoxazole (B1682508) and 1-(2-fluorophenyl) piperazine derivatives have been shown to induce apoptosis in breast cancer cells by inhibiting the anti-apoptotic protein BCL2. researchgate.net Another study found that a novel piperazine compound potently induces caspase-dependent apoptosis in cancer cells by inhibiting multiple signaling pathways, including the PI3K/AKT and BCR-ABL pathways. e-century.us Furthermore, some piperazine derivatives have been shown to be highly cytotoxic to glioblastoma and cervix cancer cells, inducing apoptosis through the intrinsic mitochondrial signaling pathway. researchgate.net The arylpiperazine scaffold is a recurring motif in compounds designed to inhibit cancer cell growth and induce apoptosis. nih.govmdpi.com

Research on this compound's Impact on Cell Signaling Remains Limited

Detailed scientific understanding of the specific impact of the chemical compound this compound on cellular signaling processes is not extensively documented in publicly available research. While the broader class of piperazine-containing molecules has been a focus of significant investigation in drug discovery, leading to the development of various therapeutic agents, specific data on the 1-(2,5-difluorophenyl) substituted variant and its direct effects on intracellular signaling cascades are scarce.

The piperazine ring is a common scaffold in medicinal chemistry, known to interact with a variety of biological targets. Phenylpiperazine derivatives, in particular, have been explored for their potential to modulate central nervous system activity, often by targeting neurotransmitter receptors. nih.gov For instance, related compounds have been shown to act as 5-HT (serotonin) receptor agonists, which in turn can influence a multitude of downstream signaling pathways. nih.gov

Furthermore, research into other substituted piperazine compounds has revealed a range of effects on cellular mechanisms. Some piperazine derivatives have been investigated for their potential as anticancer agents, with proposed mechanisms including the inhibition of topoisomerase, an enzyme critical for DNA replication and repair. nih.gov Other studies on different piperazine-based molecules have demonstrated an ability to modulate pathways involved in oxidative stress, such as the IL-6/Nrf2 loop, or to regulate global protein synthesis through the inactivation of eukaryotic translation initiation factor 2-alpha (eIF2-α). nih.govnih.gov

However, it is crucial to emphasize that these findings pertain to other, structurally distinct piperazine derivatives. The specific substitutions on the phenyl ring and the piperazine core are critical determinants of a compound's pharmacological profile, and extrapolating the activity of one derivative to another is not scientifically valid without direct experimental evidence.

In Vitro Pharmacological Studies

A comprehensive review of scientific literature and databases was conducted to gather information on the in vitro pharmacological properties of this compound. The following subsections summarize the findings for each specified area of investigation.

Receptor Binding Assays (e.g., Radioligand Binding Assays)

No specific data from receptor binding assays, such as radioligand binding assays, for this compound are available in the reviewed scientific literature. While studies on other arylpiperazine derivatives show interactions with various receptors, including serotonin and dopamine receptors, specific affinity (e.g., Kᵢ) or inhibition (e.g., IC₅₀) values for this compound have not been published. mdpi.comnih.govnih.gov

Functional Assays (e.g., cAMP Signaling, IP Production, Ca²⁺ Mobilization, ERK1/2 Phosphorylation)

There is no published research detailing the effects of this compound in functional assays. Consequently, information regarding its potential to modulate signaling pathways such as cyclic AMP (cAMP) signaling, inositol (B14025) phosphate (B84403) (IP) production, calcium (Ca²⁺) mobilization, or the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) is not available.

Enzyme Inhibition Assays

No specific data from enzyme inhibition assays for this compound have been reported in the scientific literature. Studies on structurally related piperazine compounds have explored their potential as inhibitors of enzymes like Poly(ADP-ribose) polymerase-1 (PARP-1) and monoamine oxidase (MAO), but no such investigation has been published for this compound. mdpi.comnih.govacs.org

Cell-Based Assays for Specific Activities (e.g., Anti-HuVEC Activity, Cytotoxicity against Cancer Cell Lines, Antimicrobial Activity, Anti-inflammatory Activity in Cartilage-Related Cells)

Investigations into the specific cell-based activities of this compound are not documented in the available literature.

Anti-HuVEC Activity: There is no information on the effect of this compound on Human Umbilical Vein Endothelial Cells (HUVECs).

Cytotoxicity against Cancer Cell Lines: While various arylpiperazine derivatives have been evaluated for their cytotoxic effects against different cancer cell lines, no such data has been published for this compound. nih.govmdpi.com

Antimicrobial Activity: The potential antimicrobial properties of this compound have not been reported.

Anti-inflammatory Activity in Cartilage-Related Cells: There are no studies available that assess the anti-inflammatory effects of this specific compound in cartilage-related cells.

Complex In Vitro Models for Physiological Relevance

No studies utilizing complex in vitro models, such as organ-on-a-chip or 3D cell cultures, to evaluate the physiological relevance of this compound have been found in the public domain. Research on other piperazine derivatives has used models like primary rat hepatocytes to assess hepatotoxicity, but this compound was not included in these studies. nih.govresearchgate.net

Synaptoprotective Effects in Primary Cultures

There is no published evidence to suggest that this compound has been evaluated for synaptoprotective effects in primary neuronal cultures.

Conclusion

1-(2,5-Difluorophenyl)piperazine stands as a compelling example of a molecule that combines a privileged chemical scaffold with strategic fluorine substitution. Its structural similarity to a wide range of biologically active compounds, particularly those targeting the central nervous system, suggests significant potential for therapeutic applications. The arylpiperazine moiety is a well-established pharmacophore for interacting with key neurotransmitter receptors, and the presence of difluoro substitution can enhance desirable drug-like properties. Further research into the synthesis, pharmacological profiling, and structure-activity relationships of this compound is warranted to fully explore its potential as a lead compound in the development of new medicines for neuropsychiatric disorders, infectious diseases, and other therapeutic areas. The continued exploration of such rationally designed molecules is essential for advancing the field of medicinal chemistry and addressing unmet medical needs.

Computational Chemistry and Molecular Modeling

Ligand-Receptor Docking Studies (e.g., AutoDock Vina, AutoDock Smina)

Ligand-receptor docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. nih.gov Software like AutoDock Vina and its fork, Smina, are widely utilized for this purpose. nih.govcheminformania.comloopsnstrands.com These programs facilitate the prediction of binding conformations and affinities, which is crucial for screening virtual libraries of drug-like molecules. nih.gov

AutoDock Vina has been noted for its speed and improved accuracy in predicting binding modes compared to its predecessors. nih.govyoutube.com It operates by treating the receptor as rigid and the ligand as flexible, exploring various conformations within a specified search space. nih.gov Smina builds upon Vina's foundation, offering enhanced scoring and minimization, and supports a wider range of molecular formats. github.com The process often involves preparing the receptor and ligand in the PDBQT file format, which includes information on atomic charges and rotatable bonds. cheminformania.com

In studies involving piperazine (B1678402) derivatives, docking simulations are performed to understand their interactions with various biological targets. For instance, the anxiolytic-like activity of a piperazine derivative, LQFM212, was investigated through docking studies with the GABA-A and 5-HT1A receptors. sci-hub.se Similarly, the anticancer potential of phenylpiperazine derivatives of 1,2-benzothiazine has been explored by docking them into the DNA-Topo II complex. nih.gov

A key output of docking studies is the prediction of binding affinity, often expressed in kcal/mol, which indicates the strength of the interaction between the ligand and the receptor. youtube.comresearchgate.net Lower binding energy values suggest a more stable and favorable interaction. For example, in a study of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives, one compound showed a binding affinity of -8.39 kcal/mol with its target. polyu.edu.hk Another study on piperazin-1-ylpyridazine derivatives as dCTP pyrophosphatase inhibitors reported Glide G-scores, with the best-performing compound achieving a score of -4.649, indicating a high binding affinity. ijpsdronline.com

Docking studies also reveal the specific modes of interaction, such as hydrogen bonds and hydrophobic interactions, which are critical for binding. sci-hub.senih.gov In the case of arylpiperazine derivatives targeting the androgen receptor, docking studies suggested that the lead compound binds primarily through hydrophobic interactions within the ligand-binding pocket. nih.gov For the piperazine derivative LQFM212, molecular docking showed more extensive interactions with the GABA-A receptor compared to the 5-HT1A receptor. sci-hub.se

Table 1: Predicted Binding Affinities for Various Piperazine Derivatives

| Compound Type | Target | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivative (SA7) | Carbonic Anhydrase IX (CAIX) | -8.39 | polyu.edu.hk |

| Piperazin-1-ylpyridazine derivative (P21) | dCTP pyrophosphatase | -4.649 (Glide G-score) | ijpsdronline.com |

| Cyclic peptide ligand | Undisclosed Receptor | ~ -9.0 | researchgate.net |

By visualizing the docked poses, researchers can identify the specific amino acid residues within the target protein that form critical interactions with the ligand. These interactions are fundamental for the ligand's affinity and selectivity. For instance, docking studies of piperazine derivatives with the 5-HT1A receptor have shown hydrophobic interactions with residues such as Val117 and Phe362, as well as π-stacking with Phe361. sci-hub.se In the study of piperazin-1-ylpyridazine derivatives, it was observed that the pyridazine (B1198779) and carboxamide nuclei were involved in hydrogen bond formation, while the benzyl (B1604629) or phenyl groups participated in π-π stacking interactions. ijpsdronline.com These detailed interaction maps are invaluable for the rational design and optimization of more potent and selective molecules.

Molecular Dynamics Simulations for Binding Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.govnih.gov In the context of drug discovery, MD simulations are crucial for assessing the stability of a protein-ligand complex predicted by docking studies. polyu.edu.hknih.gov These simulations can reveal whether a ligand remains stably bound within the active site or if it dissociates over the simulation period. nih.gov

The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. polyu.edu.hk A stable RMSD trajectory suggests that the complex has reached equilibrium and the ligand maintains a consistent binding pose. For example, in a study of piperazine-linked naphthalimide derivatives, MD simulations of 100 nanoseconds were used to assess the conformational integrity and stability of the protein-ligand complexes. polyu.edu.hk The results indicated that the complexes achieved substantial stability throughout the simulation. polyu.edu.hk Similarly, MD simulations were employed to evaluate the binding and energetics of phenyl-piperazine scaffold hits targeting the eIF4A1 protein, with stable interactions being a key indicator of potential activity. nih.gov

Table 2: RMSD Values from Molecular Dynamics Simulations

| Compound | Target | Simulation Time (ns) | Average RMSD (nm) | Reference |

|---|---|---|---|---|

| SA2 | CAIX | 100 | 1.82 | polyu.edu.hk |

| SA4 | CAIX | 100 | 1.40 | polyu.edu.hk |

| SA5 | CAIX | 100 | 1.66 | polyu.edu.hk |

| SA7 | CAIX | 100 | 1.85 | polyu.edu.hk |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle of QSAR is that the variations in the biological activity of a group of compounds are dependent on the changes in their molecular properties. nih.gov

In a typical QSAR study, a set of compounds with known activities is divided into a training set and a test set. nih.gov The training set is used to build a model that correlates molecular descriptors (numerical representations of chemical information) with biological activity. The test set is then used to validate the predictive power of the generated model. nih.gov Molecular modeling techniques have shown impressive results in the drug discovery process through the application of methods like 2D-QSAR. nih.gov These studies are instrumental in designing and identifying new, more potent compounds. nih.gov

Prediction of Pharmacological Properties (e.g., PASS Online Program)

Computational tools can predict the likely pharmacological properties of a compound based solely on its chemical structure. The Prediction of Activity Spectra for Substances (PASS) online program is one such tool used to predict the Biological Activity Spectrum (BAS) of a molecule. clinmedkaz.org

PASS analysis compares the structure of a query compound to a large database of known biologically active substances. clinmedkaz.org The output is a list of potential biological activities, each with a corresponding probability of being active (Pa) and inactive (Pi). Activities with a Pa value greater than a certain threshold (e.g., >0.5) are considered possible for the compound. clinmedkaz.org For a series of novel piperidine (B6355638) derivatives, PASS analysis predicted a high probability for effects on the central nervous system, including anti-parkinsonian and anti-dyskinetic activities. clinmedkaz.org This in silico screening helps to prioritize compounds for further experimental testing. nih.gov

In Silico Selectivity Prediction (e.g., TRPC6 Channel Selectivity)

In silico methods are also employed to predict the selectivity of a compound for a specific biological target over others, which is a critical aspect of drug design to minimize off-target effects. For ion channels like the Transient Receptor Potential Canonical (TRPC) family, selectivity is paramount. nih.gov The TRPC family consists of several subtypes, including TRPC3, TRPC6, and TRPC7, which are non-selective cation channels permeable to Ca²⁺ and Na⁺. nih.gov

Computational studies, such as molecular dynamics simulations and in silico electrophysiology, can elucidate the molecular mechanisms underlying ion selectivity. nih.gov For instance, studies on the related TPC2 channel have shown that it is more selective for Na⁺ over Ca²⁺ and that this selectivity is established by a multi-layer mechanism involving key structural elements of the pore. nih.govdundee.ac.uk It was found that mutations in the selectivity filter region can drastically change the ion selectivity. nih.gov Furthermore, physiological factors can differentiate between subtypes; for example, diacylglycerol directly stimulates TRPC6 but not TRPC5. nih.gov Computational models can be used to investigate the structural basis for such differential activation, thereby predicting the selectivity of compounds like 1-(2,5-Difluorophenyl)piperazine for specific channel subtypes like TRPC6.

Future Research Directions and Therapeutic Potential

Elucidation of Detailed Molecular Mechanisms Underlying Observed Activities

While piperazine (B1678402) derivatives are known to interact with a variety of biological targets, the precise molecular mechanisms of action for 1-(2,5-difluorophenyl)piperazine itself are not yet fully elucidated. smolecule.com The piperazine moiety is a common feature in ligands for G-protein coupled receptors (GPCRs), such as dopamine (B1211576) and serotonin (B10506) receptors, as well as ion channels. smolecule.comnih.gov Future research will likely focus on detailed in vitro and in vivo studies to identify the specific receptors, enzymes, or other macromolecules that this compound and its analogs bind to. Techniques such as radioligand binding assays, functional assays measuring downstream signaling pathways, and structural biology methods like X-ray crystallography and cryo-electron microscopy will be instrumental in revealing the molecular basis for their pharmacological effects. Understanding these mechanisms is crucial for the rational design of more potent and selective drug candidates.

Design and Synthesis of Novel Analogs with Enhanced Potency and Selectivity

The synthesis of novel analogs of this compound is a key area of ongoing research aimed at improving therapeutic efficacy and minimizing off-target effects. Modifications to the piperazine ring and the difluorophenyl group can significantly alter a compound's pharmacological profile. nih.gov

Synthetic strategies for creating these analogs are varied and continue to evolve. Common approaches include:

N-Alkylation and N-Arylation: The secondary amine of the piperazine ring provides a reactive site for the introduction of various substituents. nih.gov This allows for the exploration of a wide chemical space to optimize interactions with specific biological targets.

Functionalization of the Phenyl Ring: The difluorophenyl moiety can be further modified to enhance binding affinity or alter physicochemical properties. smolecule.com

Scaffold Hopping: Replacing the piperazine core with other cyclic diamines or related structures can lead to compounds with novel pharmacological properties. nih.gov For instance, replacing the piperazine ring with an N,N'-dimethylpropyldiamine moiety has been shown to enhance selectivity for the norepinephrine (B1679862) transporter. nih.gov

The goal of these synthetic efforts is to develop analogs with improved potency at the desired target and increased selectivity over other receptors, which can lead to a better therapeutic window and reduced side effects.

Exploration of Multi-Targeting Ligand Strategies

There is a growing interest in developing multi-target-directed ligands (MTDLs) that can simultaneously modulate multiple biological targets involved in a disease process. mdpi.com This approach is particularly relevant for complex multifactorial diseases like neurodegenerative disorders and cancer. nih.govmdpi.com The this compound scaffold is a promising starting point for the design of MTDLs due to the inherent ability of the piperazine core to interact with various receptors. nih.govnih.gov

For example, research has focused on designing N-phenylpiperazine derivatives that act as ligands for both dopamine D2-like and serotonin 5-HT1A receptors, which could be beneficial for treating schizophrenia. nih.gov Another strategy involves creating hybrid molecules that combine the piperazine scaffold with other pharmacophores to target different pathological pathways. An example of this is the development of piperazine-based compounds that also possess acetylcholinesterase inhibition properties for potential use in Alzheimer's disease. nih.gov

Development of Preclinical Probes and Radiotracers for Receptor Studies

Radiolabeled versions of this compound and its high-affinity analogs can serve as valuable research tools. These radiotracers are essential for in vitro and in vivo studies, including autoradiography in tissue sections and positron emission tomography (PET) imaging in living subjects. Such tools allow for the visualization and quantification of target receptor density and distribution in the brain and other organs. This information is critical for understanding the role of these receptors in health and disease and for confirming target engagement by new drug candidates in preclinical and clinical development. The development of selective radioligands is a crucial step in the validation of new drug targets and the advancement of novel therapeutics.

Investigation of Novel Therapeutic Applications for this compound and its Derivatives

The broad pharmacological potential of the piperazine moiety suggests that derivatives of this compound could have applications in a wide range of therapeutic areas. nih.gov While much of the focus has been on central nervous system (CNS) disorders, the versatility of the piperazine scaffold opens up possibilities in other fields. nih.gov

Current and potential therapeutic applications being explored for piperazine derivatives include:

Oncology: Arylpiperazine derivatives have been investigated for their anticancer properties, with some showing the ability to inhibit cancer cell growth and induce apoptosis. mdpi.com

Neurodegenerative Diseases: As mentioned, multi-target ligands based on the piperazine structure are being developed for diseases like Alzheimer's and Parkinson's. nih.govacs.org

Infectious Diseases: The piperazine scaffold is found in some antimicrobial and antiviral agents. nih.gov

Inflammatory Diseases: Certain piperazine derivatives have demonstrated anti-inflammatory properties. nih.gov

Future research will likely expand the scope of investigation to uncover new therapeutic uses for this versatile chemical class. The continued exploration of the structure-activity relationships of this compound and its analogs holds significant promise for the discovery of novel and effective medicines.

Q & A

Q. What are the common synthetic routes for 1-(2,5-difluorophenyl)piperazine derivatives, and how are they validated?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, 1-(2-fluorobenzyl)piperazine derivatives are synthesized via alkylation of piperazine with fluorinated benzyl halides in the presence of K₂CO₃ and DMF as a solvent. Reaction progress is monitored by TLC, followed by extraction with methylene chloride or ethyl acetate and purification via silica gel chromatography . Structural validation employs elemental analysis, NMR, and mass spectrometry to confirm substituent positions and purity .

Q. Which analytical techniques are most reliable for characterizing structural isomers of piperazine derivatives?

Raman microspectroscopy with multivariate analysis (PCA/LDA) effectively distinguishes structural isomers. Optimal parameters include 20 mW laser power and 128–256 scans, which yield high-resolution spectra to differentiate trifluoromethylphenyl, chlorophenyl, and benzylpiperazine isomers . X-ray crystallography and Hirshfeld surface analysis further resolve supramolecular interactions in crystal structures .

Q. How is the local anesthetic activity of piperazine derivatives evaluated experimentally?

Infiltration anesthesia models in rodents are standard. Compounds are administered subcutaneously, and anesthetic efficacy is quantified via pain response thresholds (e.g., tail-flick test). Data are analyzed using mean indexes with standard deviations across experimental groups, as shown in Table V of . Toxicity is assessed via LD₅₀ values and histopathological analysis .

Advanced Research Questions

Q. What strategies optimize the CO₂ capture efficiency of piperazine in flue gas treatment systems?

Piperazine acts as a promoter in K₂CO₃-based solvents within PTFE membrane contactors. Key parameters include gas/liquid flow rates (optimized via parametric analysis), solvent concentration (0.5–2.0 M), and temperature (25–50°C). Piperazine enhances absorption kinetics by forming bicarbonate intermediates but requires mitigation of solvent degradation via nanoparticle additives (e.g., SiO₂) to stabilize the system .

Q. How do structural modifications of piperazine impact its pharmacological activity and toxicity?

Substituent position and polarity dictate activity. For example, β-cyclodextran-modified piperazine derivatives exhibit reduced toxicity but lower biological activity due to steric hindrance . Fluorine atoms at the 2,5-positions enhance metabolic stability and receptor affinity (e.g., serotonin 5-HT₁A), as seen in arylpiperazine antidepressants . Computational docking studies (e.g., AutoDock Vina) correlate substituent effects with binding energies to predict activity .

Q. How can contradictions in biological activity data for piperazine derivatives be resolved?

Discrepancies often arise from assay conditions or structural impurities. For example, antiplatelet activity reported in conflicts with reduced anesthetic efficacy in modified derivatives. Resolution involves:

Q. What computational methods predict the physicochemical properties of piperazine-based PROTACs?

MoKa software predicts pKa values for piperazine linkers by analyzing electronic effects of substituents. Alkyl-PEG-piperazine chains increase protonation (e.g., 48% charged species at pH 7.5) and enhance solubility. DFT calculations model charge distribution and hydrogen-bonding potential to optimize linker stability .

Methodological Notes

- Data Contradiction Analysis : Cross-validate conflicting results using orthogonal assays (e.g., in vitro binding vs. in vivo efficacy) and meta-analyses of structural databases .

- Experimental Design : For CO₂ capture, use response surface methodology (RSM) to model interactions between flow rates, temperature, and solvent composition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.